(2-Ethoxythiazol-5-yl)boronic acid
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Overview
Description
(2-Ethoxythiazol-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen and a hydroxyl group. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, with an ethoxy group attached to the second position of the ring. The boronic acid group is attached to the fifth position of the thiazole ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxythiazol-5-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors to form the thiazole ring, followed by borylation reactions to introduce the boronic acid group. The reaction conditions often involve the use of palladium catalysts and bases such as potassium acetate to facilitate the borylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxythiazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
(2-Ethoxythiazol-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethoxythiazol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group can interact with molecular targets through the formation of boronate esters, which are stable yet reversible under physiological conditions . This reversible binding is crucial for its role in biological systems and chemical reactions.
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (2-Ethoxythiazol-5-yl)boronic acid is unique due to the presence of the thiazole ring and the ethoxy group, which impart specific electronic and steric properties. Compared to simpler boronic acids like phenylboronic acid, it offers enhanced reactivity and selectivity in certain chemical reactions. The thiazole ring also provides additional sites for functionalization, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C5H8BNO3S |
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Molecular Weight |
173.00 g/mol |
IUPAC Name |
(2-ethoxy-1,3-thiazol-5-yl)boronic acid |
InChI |
InChI=1S/C5H8BNO3S/c1-2-10-5-7-3-4(11-5)6(8)9/h3,8-9H,2H2,1H3 |
InChI Key |
ZWMUSVFFHHVZOY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(S1)OCC)(O)O |
Origin of Product |
United States |
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